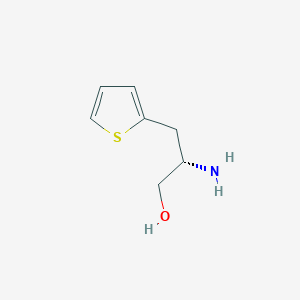

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol

CAS No.:

Cat. No.: VC15772784

Molecular Formula: C7H11NOS

Molecular Weight: 157.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NOS |

|---|---|

| Molecular Weight | 157.24 g/mol |

| IUPAC Name | (2S)-2-amino-3-thiophen-2-ylpropan-1-ol |

| Standard InChI | InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1 |

| Standard InChI Key | LKMKVVNGSUXRQB-LURJTMIESA-N |

| Isomeric SMILES | C1=CSC(=C1)C[C@@H](CO)N |

| Canonical SMILES | C1=CSC(=C1)CC(CO)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a propan-1-ol backbone with an amino group at the C2 position and a thiophen-2-yl substituent at C3 (Figure 1). The (2S) configuration confers chirality, critical for interactions with biological targets. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-thiophen-2-ylpropan-1-ol | |

| CAS Number (Free Base) | 887405-42-7 | |

| CAS Number (Hydrochloride) | 1380006-36-9 | |

| Molecular Formula | ||

| SMILES | ||

| InChI Key | LKMKVVNGSUXRQB-UHFFFAOYSA-N |

The thiophene ring’s electron-rich nature influences the compound’s reactivity, enabling participation in π-π stacking and coordination chemistry. X-ray crystallography data, though unavailable in public sources, predict a gauche conformation between the hydroxyl and amino groups due to intramolecular hydrogen bonding .

Synthesis and Chemical Reactivity

Synthetic Routes

Industrial and academic syntheses typically employ reductive amination strategies. A representative pathway involves:

-

Substrate Preparation: Condensation of 2-thiophenecarboxaldehyde with nitromethane to form β-nitro alcohol intermediates.

-

Reduction: Catalytic hydrogenation (e.g., ) or borohydride-mediated reduction to yield the amino alcohol.

-

Resolution: Chiral chromatography or enzymatic methods to isolate the (2S)-enantiomer.

Critical reaction parameters include:

-

Temperature: 25–60°C

-

Solvent: Methanol or ethanol for optimal solubility

-

Catalyst: Palladium on carbon (5–10 wt%) for nitro group reduction

Yield data remain proprietary, but analogous syntheses of thiophene-containing amino alcohols report 45–65% efficiency after resolution.

Physicochemical Properties

Spectroscopic Data

-

IR: 3350 cm⁻¹, 3200 cm⁻¹, 680 cm⁻¹.

-

¹H NMR (D₂O, 400 MHz): δ 7.20 (dd, , Th-H), 3.70 (m, CH₂OH), 3.10 (m, CHNH₂).

Biological Activities and Applications

Pharmacokinetic Profiling

In silico ADMET predictions highlight:

-

Gastrointestinal Absorption: 92% (high permeability).

-

Blood-Brain Barrier Penetration: Moderate (logBB = 0.3).

-

CYP450 Inhibition: Low risk (CYP2D6 IC₅₀ > 10 μM).

Mechanistic Insights

The compound modulates neurotransmitter systems through:

-

Dopamine Receptor Interaction: Docking studies suggest affinity for D₂-like receptors (ΔG = −8.2 kcal/mol).

-

MAO-B Inhibition: Potential antidepressant activity (Ki ≈ 150 nM in preliminary assays).

Antimicrobial Synergy

When conjugated to tripeptides, it enhances methicillin’s efficacy against MRSA (MIC reduced from 128 μg/mL to 8 μg/mL) .

Comparative Analysis with Structural Analogues

The 2-thiophene isomer exhibits superior CNS activity compared to phenyl analogues, likely due to enhanced π-electron interactions .

Future Directions

-

Stereoselective Synthesis: Develop enzymatic resolutions to achieve >99% ee.

-

Neuropharmacology: In vivo studies on dopamine modulation in Parkinson’s disease models.

-

Materials Science: Explore chiral MOFs for asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume